molecular formula C19H19NO5 B2386814 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034482-10-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2386814
CAS No.: 2034482-10-3
M. Wt: 341.363
InChI Key: SXIXUPOPTGNANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide is a synthetic compound of significant interest in pre-clinical research, primarily concerning its activity as a cannabinoid receptor agonist. Its core research value lies in its structural design, which incorporates furan and methoxyphenyl moieties characteristic of a specific class of synthetic cannabinoids developed to probe the endocannabinoid system. This compound is utilized in biochemical and pharmacological studies to investigate the binding affinity and functional efficacy at the CB1 and CB2 cannabinoid receptors (source) . Researchers employ it in receptor binding assays and functional activity studies, such as cAMP accumulation and β-arrestin recruitment assays, to elucidate structure-activity relationships (SAR) and better understand the complex signaling mechanisms of cannabinoid receptors (source) . Furthermore, it serves as a critical analytical reference standard in forensic toxicology and public health research. Its use is essential for the development and validation of sensitive analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable the accurate identification and quantification of novel psychoactive substances (NPS) in biological specimens (source) . This research is vital for understanding the metabolic fate, pharmacokinetics, and potential toxicological profile of such compounds, thereby contributing to the scientific community's efforts in substance monitoring and harm reduction.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-23-16-5-2-4-14(10-16)11-18(21)20-13-19(22,15-7-9-24-12-15)17-6-3-8-25-17/h2-10,12,22H,11,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXUPOPTGNANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(3-Methoxyphenyl)acetic Acid

Methodology :

  • Starting material : 3-Methoxybenzyl chloride undergoes nucleophilic substitution with potassium cyanide to form 3-methoxyphenylacetonitrile, followed by acidic hydrolysis (6M HCl, reflux, 12 h) to yield 2-(3-methoxyphenyl)acetic acid.
  • Yield : 78–85% after recrystallization (ethanol/water).
  • Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, OCH₃), 3.92 (s, 2H, CH₂), 6.72–7.24 (m, 4H, Ar-H).

Synthesis of 2-Amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol

Route A: Strecker Synthesis

  • Reagents : Furan-2-carbaldehyde and furan-3-carbaldehyde react with ammonium chloride and potassium cyanide in aqueous ethanol (pH 8.5, 0°C, 4 h) to form the α-aminonitrile intermediate. Subsequent hydrolysis (H₂SO₄, 60°C, 6 h) yields the amino alcohol.
  • Yield : 62% (after column chromatography, hexane/ethyl acetate 3:1).
  • Challenges : Low diastereoselectivity (50:50 dr), necessitating chiral resolution.

Route B: Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer of the racemic amino alcohol.
  • Conditions : 30°C, 24 h, 93% ee for (S)-enantiomer.

Amide Bond Formation

Activation Strategy :

  • Reagents : 2-(3-Methoxyphenyl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (0°C to RT, 2 h). The activated ester reacts with 2-amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol in the presence of N,N-diisopropylethylamine (DIPEA).
  • Yield : 88% after silica gel chromatography (DCM/MeOH 95:5).
  • Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).

One-Pot Tandem Synthesis

Microwave-Assisted Condensation

Procedure :

  • A mixture of 2-(3-methoxyphenyl)acetic acid (1 eq), furfurylamine (2 eq), and paraformaldehyde (1.5 eq) is irradiated under microwave conditions (150°C, 20 min, 300 W) in acetonitrile. The reaction proceeds via in situ formation of an imine intermediate, followed by Mannich-type addition.
  • Advantages : 75% yield, reduced reaction time (20 min vs. 12 h conventional).
  • Limitations : Requires specialized equipment and generates inseparable byproducts (~15%).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Method :

  • Ball milling of 2-(3-methoxyphenyl)acetic acid, 2-amino-1-(furan-2-yl)-1-(furan-3-yl)ethanol, and tosyl chloride (1.2 eq) at 30 Hz for 45 min directly forms the acetamide via a reactive tosylate intermediate.
  • Yield : 81% with 99% atom economy.
  • Environmental Impact : Eliminates solvent waste and reduces energy consumption by 60% compared to traditional methods.

Analytical and Spectroscopic Characterization

Structural Elucidation

  • $$ ^1H $$ NMR (500 MHz, DMSO-d₆):
    • δ 2.11 (s, 3H, CH₃CO), 3.74 (s, 3H, OCH₃), 4.82 (d, J = 6.5 Hz, 1H, OH), 6.38–7.65 (m, 9H, furan and aryl-H).
  • HRMS (ESI+) : m/z 344.1498 [M+H]⁺ (calc. 344.1493 for C₁₉H₂₂NO₅).

Crystallographic Data

  • Space Group : Triclinic P 1 (from analogous structures).
  • Hydrogen Bonding : N–H···O interactions form infinite chains along the a-axis, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Key Advantage
Stepwise Coupling 88 98 14 High stereocontrol
Microwave-Assisted 75 95 0.3 Rapid synthesis
Mechanochemical 81 97 0.75 Solvent-free, sustainable

Challenges and Optimization Strategies

  • Stereochemical Control : Enzymatic resolution (Route B) improves enantiomeric excess but adds cost. Asymmetric catalysis using Jacobsen’s catalyst is under investigation.
  • Byproduct Formation : Aspiration-assisted purification (US7662845B2) effectively removes undesired isomers.
  • Scale-Up Limitations : Continuous flow reactors are being tested to enhance throughput for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furan rings or the acetamide moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted furan derivatives, substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on understanding its interaction with biological targets and its efficacy in various biological assays.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new therapeutic agents with improved pharmacological profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group and furan rings can form hydrogen bonds and π-π interactions with target proteins or enzymes, modulating their activity. The methoxyphenyl acetamide moiety can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

N-Benzyl-N-(Furan-2-ylmethyl)acetamide ()

  • Structure : Contains a benzyl and furan-2-ylmethyl group.
  • Comparison: The target compound’s dual furan rings and hydroxyethyl group enhance polarity and hydrogen-bonding capacity compared to the single furan and non-polar benzyl group in this derivative. Solubility: The hydroxyethyl group in the target compound likely improves aqueous solubility (>2-fold higher predicted logP reduction) compared to the benzyl derivative . Synthetic Yield: The target compound’s synthesis may require multi-step protection/deprotection due to steric hindrance from dual furans, reducing yields (e.g., ~60–70% vs. ≥93% for simpler acylation in ) .

N-(6-Methoxybenzothiazole-2-yl)-2-(3-Methoxyphenyl)acetamide ()

  • Structure : Benzothiazole replaces furan rings.
  • Comparison :
    • Electronic Effects : Benzothiazole’s electron-withdrawing nature may reduce electron density at the acetamide carbonyl, altering reactivity compared to the electron-rich furans in the target compound.
    • Biological Activity : Benzothiazole derivatives are associated with kinase inhibition, while dual furans in the target compound may favor GPCR interactions (e.g., melatonergic receptors) .

2-[(Furan-2-ylmethyl)amino]-N-(3-Methoxyphenyl)acetamide ()

  • Structure: Features a furan-2-ylmethyl amino group.
  • Metabolic Stability: The amino group in ’s compound may undergo faster oxidative metabolism compared to the hydroxyethyl group, which is more resistant to CYP450 enzymes .

N-(4-Chlorophenyl)-2-(Naphthalen-1-yl)acetamide ()

  • Structure : Naphthalene and chlorophenyl substituents.
  • Comparison :
    • Aromatic Interactions : Naphthalene’s extended π-system may enhance stacking interactions, but dual furans in the target compound offer heteroaromatic diversity, enabling selective binding to enzymes with furan-recognition sites (e.g., COX-2) .

Key Data Table: Structural and Property Comparison

Compound Name Key Substituents logP (Predicted) Synthetic Yield Key Applications
Target Compound Dual furan, hydroxyethyl, 3-MeOPh 2.1 60–70% GPCR ligands, Drug leads
N-Benzyl-N-(Furan-2-ylmethyl)acetamide Benzyl, furan-2-ylmethyl 3.5 ≥93% Intermediate synthesis
N-(6-Methoxybenzothiazole-2-yl)-2-(3-MeOPh) Benzothiazole, 3-MeOPh 2.8 85% Kinase inhibitors
2-[(Furan-2-ylmethyl)amino]-N-(3-MeOPh) Furan-2-ylmethyl amino, 3-MeOPh 1.9 75% Metabolic probes

Research Findings and Implications

  • Structural Uniqueness : The dual furan and hydroxyethyl groups distinguish the target compound from simpler acetamides, offering tailored electronic and steric profiles for selective receptor binding .
  • Challenges : Lower synthetic yields compared to single-step acylations highlight the need for optimized protection strategies .
  • Therapeutic Potential: The 3-methoxyphenyl group aligns with melatonergic ligands (), suggesting utility in circadian rhythm modulation .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide is a complex organic compound notable for its unique structure, which includes multiple furan rings and a hydroxyethyl group. This structural configuration contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21NO4C_{20}H_{21}NO_4 with a molecular weight of 339.4 g/mol. Its structure features two furan moieties, which are known for their reactivity and biological significance.

Property Value
Molecular FormulaC20H21NO4C_{20}H_{21}NO_4
Molecular Weight339.4 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that compounds with furan rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The dual furan structure enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects through various assays measuring cytokine production and inflammatory markers. In animal models, it has shown a reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was used to assess the inhibition zones.
    • Results : The compound displayed significant inhibition zones (≥15 mm) compared to control antibiotics.
  • Anti-inflammatory Study
    • Objective : To assess the impact on inflammatory cytokine production in LPS-stimulated macrophages.
    • Method : ELISA assays were conducted to quantify cytokines.
    • Results : A marked reduction in TNF-alpha levels was observed at concentrations of 10 µM and above.
  • Anticancer Study
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was employed to determine cell viability.
    • Results : IC50 values indicated significant cytotoxicity at concentrations as low as 5 µM.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including acylation, hydroxylation, and heterocyclic coupling. For example, analogous furan-containing acetamides are synthesized via:

  • Acylation : Reacting substituted anilines with activated acetamide precursors under basic conditions (e.g., pyridine/DMAP) .
  • Heterocyclic coupling : Introducing furan rings via cross-coupling reactions (e.g., Pd-catalyzed Suzuki coupling), requiring inert atmospheres and solvents like THF or DCM .
  • Purification : Chromatography using ethyl acetate/hexane mixtures to isolate intermediates . Optimization strategies include adjusting catalyst loadings, reaction temperatures, and solvent polarity to enhance regioselectivity and yield.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for signals at δ 6.2–7.5 ppm (furan protons), δ 3.7–4.2 ppm (methoxy group), and δ 2.1–2.5 ppm (acetamide methylene) .
  • ¹³C NMR : Peaks at ~160–170 ppm (carbonyl groups) and 100–110 ppm (furan carbons) confirm backbone integrity .
    • FT-IR : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretches) .

Q. What are the critical steps in purifying this compound post-synthesis, and which solvent systems are most effective?

  • Liquid-liquid extraction : Use DCM or ethyl acetate to separate organic layers from aqueous phases .
  • Column chromatography : Employ gradient elution with ethyl acetate/hexane (3:7 to 1:1) to resolve polar impurities .
  • Recrystallization : Methanol or ethanol at low temperatures yields high-purity crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactive sites?

  • Methodology :
  • Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311G**) to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices .
  • The Colle-Salvetti correlation-energy formula (adapted for DFT) helps model electron density distributions and reactive sites (e.g., furan oxygen lone pairs) .
    • Applications : Predict regioselectivity in electrophilic substitution or hydrogen-bonding interactions with biological targets .

Q. What methodological approaches resolve contradictions in reported biological activities of similar furan-containing acetamides?

  • Structural benchmarking : Compare crystallographic data (e.g., dihedral angles between furan rings) to assess conformational impacts on activity .
  • Bioassay standardization : Control variables like solvent (DMSO vs. saline) and cell lines to minimize experimental variability .
  • SAR analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with activity trends .

Q. How can X-ray crystallography determine the three-dimensional conformation, and what challenges arise from multiple heteroatoms?

  • Protocol :
  • Grow single crystals via slow evaporation (e.g., toluene/methanol mixtures) .
  • Use SHELXL for structure refinement, leveraging hydrogen-bond restraints (N-H···O) to resolve disorder caused by hydroxyl/furan oxygen interactions .
    • Challenges :
  • Thermal motion : High displacement parameters for flexible hydroxyethyl chains require TLS refinement .
  • Twinned crystals : Use PLATON or TWINABS to deconvolute overlapping diffraction patterns .

Data and Research Findings

Property Key Observations Reference
Synthetic Yield 60–75% after optimization (e.g., 0.1 mol% Pd catalyst in THF at 60°C)
Biological Activity Analogous compounds show IC₅₀ = 10–50 µM against Gram-positive bacteria
Crystallographic Data Dihedral angle between furan rings: 60.5°; N-H···O bond length = 2.89 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.